REACTION_CXSMILES
|
[Si]([O:8][CH2:9][C:10]1[N:14]([CH2:15][CH2:16][CH3:17])[N:13]=[CH:12][N:11]=1)(C(C)(C)C)(C)C.CO.[OH-].[Na+]>C(O)C>[CH2:15]([N:14]1[C:10]([CH2:9][OH:8])=[N:11][CH:12]=[N:13]1)[CH2:16][CH3:17] |f:2.3|
|
Name
|
5-(tert-butyldimethylsilanyloxymethyl)-1-propyl-1H-1,2,4-triazole
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Si](C)(C)(C(C)(C)C)OCC1=NC=NN1CCC
|
Name
|
|
Quantity
|
36 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
6 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
18 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at room temperature for 19 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
at 45° C. for another 5 h
|
Duration
|
5 h
|
Type
|
CUSTOM
|
Details
|
The solvents were removed in vacuo
|
Type
|
CUSTOM
|
Details
|
the residue was purified by flash chromatography (silica gel, EtOAc
|
Reaction Time |
19 h |
Name
|
|
Type
|
product
|
Smiles
|
C(CC)N1N=CN=C1CO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.976 g | |
YIELD: PERCENTYIELD | 87% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |